3,4-Dimethylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
3,4-Dimethylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl ring, an ethoxyphenyl group, and a tetrahydropyrimidinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the ethoxyphenyl group and the tetrahydropyrimidinecarboxylate moiety. Common reagents used in these reactions include cyclohexanone, ethyl bromide, and pyrimidine derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,4-Dimethylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,4-Dimethylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl derivatives: Compounds with similar cyclohexyl structures but different functional groups.
Ethoxyphenyl derivatives: Compounds with the ethoxyphenyl group but varying core structures.
Tetrahydropyrimidinecarboxylate derivatives: Compounds with the tetrahydropyrimidinecarboxylate moiety but different substituents.
Uniqueness
3,4-Dimethylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H30N2O4 |
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Molecular Weight |
386.5g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-5-27-18-9-7-6-8-17(18)20-19(15(4)23-22(26)24-20)21(25)28-16-11-10-13(2)14(3)12-16/h6-9,13-14,16,20H,5,10-12H2,1-4H3,(H2,23,24,26) |
InChI Key |
GHGDIPMJXPPXDP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OC3CCC(C(C3)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OC3CCC(C(C3)C)C |
Origin of Product |
United States |
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